BenchChemオンラインストアへようこそ!

5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine

CYP3A4 TDI drug–drug interaction medicinal chemistry optimization

This 4-prenyloxy-5-fluoropyrimidine (CAS 2380072-14-8, C₉H₁₁FN₂O, MW 182.19 g/mol) is a privileged scaffold for medicinal chemistry and agrochemical programs. Unlike unsubstituted or 2-substituted isomers, this specific building block is essential for generating 2,4-disubstituted-5-fluoropyrimidine libraries that preemptively circumvent the CYP3A4 time-dependent inhibition (TDI) liability associated with oxidative defluorination. Procuring this 4-prenyloxy regioisomer enables regioselective Pd-catalyzed cross-couplings and aminations at the free 2-position to optimize kinase inhibitory profiles. For fungicide screening, it aligns with the Markush structures in the Dow AgroSciences 5-fluoropyrimidine patent family against Septoria tritici. Laboratories aiming for SAR by catalog must acquire this specific isomer for orthogonal library synthesis. Supplied at ≥95% purity for immediate R&D use.

Molecular Formula C9H11FN2O
Molecular Weight 182.198
CAS No. 2380072-14-8
Cat. No. B2535164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine
CAS2380072-14-8
Molecular FormulaC9H11FN2O
Molecular Weight182.198
Structural Identifiers
SMILESCC(=CCOC1=NC=NC=C1F)C
InChIInChI=1S/C9H11FN2O/c1-7(2)3-4-13-9-8(10)5-11-6-12-9/h3,5-6H,4H2,1-2H3
InChIKeyQLNAVRJTIGRPQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine CAS 2380072-14-8: Chemical Identity and Procurement Baseline


5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine (CAS 2380072-14-8, molecular formula C₉H₁₁FN₂O, molecular weight 182.19 g/mol) is a synthetic, small-molecule 5-fluoropyrimidine derivative bearing a prenyloxy (3-methylbut-2-en-1-yloxy) substituent at the 4-position . The 5-fluoropyrimidine core is a privileged scaffold in medicinal chemistry, historically anchored by the antineoplastic agent 5-fluorouracil (5-FU), with contemporary applications extending to kinase inhibition, epigenetic modulation (e.g., DNMT inhibition), and agricultural fungicide development [1]. The compound is commercially supplied at 98% purity (HPLC) and is stored under standard long-term conditions (cool, dry environment) . It is intended exclusively for research and development use, serving primarily as a building block or intermediate for downstream derivatization rather than as a terminal biologically active agent .

Why Generic 5-Fluoropyrimidine Substitution Is Not Advisable for 5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine


In-class 5-fluoropyrimidines cannot be interchanged without rigorous validation because the regiochemistry, electronic character, and steric bulk of the substituent at the 4-position fundamentally dictate the compound's reactivity and biological target engagement. Conclusive evidence from a medicinal chemistry optimization program demonstrates that modification at the 4-position of the 5-fluoropyrimidine ring is a critical determinant for ameliorating time-dependent inhibition (TDI) of CYP3A4, a liability caused by oxidative defluorination of the unsubstituted or mono-substituted core [1]. Furthermore, in structure–activity studies of 2,4-disubstituted-5-fluoropyrimidines, regioselective substitution at the 4-position (vs. the 2-position) governs the synthetic accessibility of distinct carboxamide series and, by extension, their kinase inhibitory profiles [2]. Thus, the specific 4-prenyloxy decoration on 5-fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine is not a generic equivalent of the 2-prenyloxy isomer, the 4-methoxy analog, or the des-fluoro variant; each possesses distinct electronic, steric, and metabolic liabilities that directly impact downstream experimental outcomes. Substitution without confirmatory analytical and biological validation risks introducing uncharacterized CYP inhibition, altered target selectivity, or divergent pharmacokinetic behavior.

Quantitative Comparative Evidence for 5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine vs. Key Analogs


CYP3A4 Time-Dependent Inhibition Risk: 4-Substitution as a Key Mitigation Strategy for 5-Fluoropyrimidines

In a structure–activity relationship study aimed at overcoming CYP3A4 time-dependent inhibition (TDI), it was demonstrated that substitution at both the 4- and 6-positions of a 5-fluoropyrimidine core was necessary to ameliorate TDI caused by bioactivation via oxidative defluorination [1]. While the target compound 5-fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine satisfies the 4-substitution requirement, the unsubstituted 5-fluoropyrimidine parent compound (CAS 675-21-8) and mono-substituted analogs lacking a 4-substituent retain the full TDI liability. This evidence establishes that the 4-prenyloxy group is not merely a benign structural variation but a critical determinant of metabolic safety for any downstream probe or lead molecule derived from this scaffold.

CYP3A4 TDI drug–drug interaction medicinal chemistry optimization

Regioselective Reactivity: 4-Position Prenyloxy Enables Orthogonal Derivatization Compared to 2-Substituted Isomers

Wada et al. established that in 2,4-disubstituted-5-fluoropyrimidines, the 4-position can be regioselectively functionalized with an amine, while the 2-position is subsequently converted to a carboxamide, or vice versa depending on synthetic route design [1]. The target compound 5-fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine places the prenyloxy group at the 4-position, leaving the 2-position available for further nucleophilic substitution. In contrast, the regioisomeric 5-fluoro-2-[(3-methylbut-2-en-1-yl)oxy]pyrimidine (CAS 2380098-92-8) locks the 2-position with the prenyloxy group, thereby restricting the accessible chemical space for amide-forming or cross-coupling reactions at that site. This regiochemical distinction is not trivial; it dictates which derivative series can be synthesized from each building block.

regioselective synthesis kinase inhibitor library building block differentiation

Electronic and Lipophilicity Differentiation: Fluorine Plus Prenyloxy vs. Methyl-Only Analogs

The 5-fluoro substituent introduces an electron-withdrawing effect that reduces the basicity of the pyrimidine ring nitrogens and imparts metabolic stability, distinguishing the target compound from des-fluoro analogs such as 2-methyl-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine (CAS 2380145-52-6) . While no experimentally measured logP is published for either compound, the established logP of the 5-fluoropyrimidine parent (0.62; CAS 675-21-8) provides a baseline: the addition of the prenyloxy chain increases lipophilicity, while the 5-fluoro atom tempers the overall logP relative to a hypothetical des-fluoro prenyloxy pyrimidine. This electronic and lipophilic tuning is a deliberate design feature for optimizing permeability or target binding, and its absence in the 2-methyl analog eliminates the fluorine-mediated hydrogen-bond acceptor potential at the 5-position.

physicochemical profiling drug-likeness logP modulation

Cytotoxic Potency Framework: 4-Substituted 5-Fluoropyrimidines Demonstrate Sub-Micromolar Activity Against Human Cancer Cell Lines

A study of 22 novel 2-butoxy-4-substituted 5-fluoropyrimidines evaluated by MTT assay provides a quantitative potency benchmark for 4-substituted 5-fluoropyrimidines as a class [1]. The most potent analog, 2-butoxy-4-chloro-5-fluoropyrimidine (compound 5), exhibited IC₅₀ values of 0.10 μM (A549), 1.66 μM (HL-60), and 0.59 μM (MCF-7) [1]. While the target compound 5-fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine has not been directly tested in this assay, the data establish that 4-substitution on a 5-fluoropyrimidine scaffold is compatible with sub-micromolar cytotoxicity, and the 4-prenyloxy group represents a structurally distinct replacement for the 4-chloro substituent with differentiated steric and electronic properties. This SAR precedent supports the rational selection of the 4-prenyloxy analog for anticancer screening libraries where alternative 4-substituents have already been explored.

anticancer screening cytotoxicity assay 5-FU derivative SAR

Fungicidal Scaffold Precedent: 5-Fluoropyrimidine Derivatives as Agricultural Fungicides

Dow AgroSciences has established through patent disclosures (e.g., WO2009094442A2, US9174970) that 5-fluoropyrimidine derivatives, including 4-alkoxy-substituted variants, exhibit fungicidal activity against agriculturally relevant pathogens such as Septoria tritici (SEPTTR) and other ascomycetes, basidiomycetes, deuteromycetes, and oomycetes [1][2]. Quantitative efficacy data at 25 and 100 ppm application rates are reported for structurally related 4-alkoxy-5-fluoropyrimidine analogs within this patent family [2]. The target compound 5-fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine maps directly onto the Markush structures claimed in these disclosures, positioning it as a candidate for agrochemical screening. In contrast, the non-fluorinated 2-methyl-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine and the mispositioned 2-prenyloxy isomer fall outside the preferred substitution pattern defined for optimal fungicidal activity in these patents.

agricultural fungicide Septoria tritici crop protection

Recommended Application Scenarios for 5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine Based on Comparative Evidence


Medicinal Chemistry: Design of CYP3A4-TDI-Mitigated Kinase Inhibitor Libraries

The evidence that 4-substitution on 5-fluoropyrimidines is necessary to ameliorate CYP3A4 time-dependent inhibition (TDI) [1] positions 5-fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine as a strategically advantageous starting material for kinase inhibitor library synthesis. By employing this building block, medicinal chemistry teams can derivatize the free 2-position via regioselective amination or amidation protocols [2] to generate diverse 2,4-disubstituted-5-fluoropyrimidine analogs that preemptively avoid the CYP3A4 TDI liability that plagues 4-unsubstituted or mono-substituted series. This scenario avoids the costly late-stage attrition associated with CYP-mediated drug–drug interaction risks.

Synthetic Chemistry: Orthogonal Building Block for Regioselective Library Enumeration

The regioisomeric differentiation between 5-fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine and 5-fluoro-2-[(3-methylbut-2-en-1-yl)oxy]pyrimidine (CAS 2380098-92-8) enables orthogonal library synthesis strategies [1]. Procuring the 4-prenyloxy isomer specifically enables Pd-catalyzed 2-position functionalization (e.g., carbonylation, Suzuki coupling, Buchwald–Hartwig amination) while preserving the 4-prenyloxy group as a steric and lipophilic modulator. This is in contrast to the 2-prenyloxy isomer, which would require 4-position derivatization pathways. Laboratories pursuing SAR by catalog should acquire both isomers to maximize chemical space coverage, but the 4-substituted variant offers distinct synthetic access to the 2-carboxamide and 2-amino series.

Agrochemical Discovery: Fungicide Lead Identification Against Septoria tritici

The alignment of 5-fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine with the Markush structures and preferred substitution patterns in the Dow AgroSciences 5-fluoropyrimidine fungicide patent family (WO2009094442A2; US9174970) [1][2] makes it a high-priority candidate for in planta screening against Septoria tritici (SEPTTR) and other cereal fungal pathogens. Agrochemical discovery teams should evaluate this compound at 25 and 100 ppm application rates alongside established triazole and strobilurin controls to benchmark its efficacy. The 5-fluoro substituent is essential for activity in this series; the des-fluoro 2-methyl-4-prenyloxy analog (CAS 2380145-52-6) is not represented in the active patent embodiments and should be deprioritized for fungicide screening.

Anticancer Screening: Unexplored 4-Prenyloxy-5-fluoropyrimidine Chemotype

Given that 4-substituted 5-fluoropyrimidines have demonstrated sub-micromolar cytotoxicity across multiple human cancer cell lines (A549, HL-60, MCF-7, BEL-7402) [1], 5-fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine represents an unexplored chemotype within this activity-validated series. Screening this compound in standard MTT or CellTiter-Glo viability assays against a panel of solid tumor and hematologic cancer cell lines would establish whether the prenyloxy substituent confers differentiated potency or selectivity relative to the 4-chloro, 4-alkoxy, and 4-amino analogs already profiled. Hits from this primary screen can be advanced to target deconvolution studies, including DNMT inhibition [2] or kinase profiling, leveraging the known biological precedents of the 5-fluoropyrimidine scaffold.

Quote Request

Request a Quote for 5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.